![molecular formula C13H11N3O4 B2803690 methyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate CAS No. 899749-13-4](/img/structure/B2803690.png)
methyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate
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Overview
Description
“Methyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate” is a compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of pyridazine-based compounds has been a topic of interest in medicinal chemistry . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents . Various methods have been reported for the synthesis of pyridazine derivatives .Molecular Structure Analysis
The molecular structure of “methyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate” includes a pyridazine ring, which is a heterocycle containing two adjacent nitrogen atoms . Pyridazine-based systems have been shown to have numerous practical applications .Chemical Reactions Analysis
Pyridazine and pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They have been shown to possess various biological properties .Physical And Chemical Properties Analysis
The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has shown that methyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate serves as a critical intermediate in the synthesis of various heterocyclic compounds, including derivatives of pyridazine, pyrrole, imidazole-2,4-dione, and pyrazole. This versatility is due to its multifunctional reagent properties, which allow for transformations with hydrazine and monosubstituted aromatic and heteroaromatic hydrazines under various conditions (Stanovnik et al., 2006).
Novel Compound Synthesis
Further studies have extended its application to the synthesis of novel classes of compounds, such as 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones. These syntheses begin from ester functionalities connected directly to aromatic rings, showcasing the compound's utility in regiospecific transformations and intramolecular cyclization processes (Koza et al., 2013).
Preparation of Polyfunctional Heterocyclic Systems
The compound has also been utilized in the preparation of polyfunctional heterocyclic systems. This is accomplished through reactions with various synthons, leading to the formation of polysubstituted heterocyclic systems, such as pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles. This wide range of synthetic capabilities underscores the compound's importance in medicinal chemistry and drug development processes (Pizzioli et al., 1998).
Antimicrobial and Antioxidant Activities
Additionally, derivatives synthesized from methyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate have been evaluated for their antimicrobial and antioxidant activities. This research indicates the potential pharmaceutical applications of the compound and its derivatives, providing a foundation for the development of new therapeutic agents (Shah, 2014).
Future Directions
Pyridazine-based systems have been shown to have numerous practical applications and are present in some commercially available drugs and agrochemicals . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds . This suggests that there is potential for future research and development in this area.
properties
IUPAC Name |
methyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-20-13(19)8-4-2-3-5-9(8)14-12(18)10-6-7-11(17)16-15-10/h2-7H,1H3,(H,14,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKBBXAUGVWMSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=NNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate |
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